Cas no 2137142-63-1 ((2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid)
(2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- trans-4-Azido-N-Fmoc-D-proline
- Fmoc-(4S)-4-Azido-D-Proline
- (2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid
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- MDL: MFCD31380719
- Inchi: 1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m0/s1
- InChI Key: HOPXMBBEYJTPNX-KPZWWZAWSA-N
- SMILES: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(N1C[C@@H](N=[N+]=[N-])C[C@@H]1C(=O)O)=O
(2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB544585-250 mg |
Fmoc-D-Pro(4-N3)-OH (2R,4S); . |
2137142-63-1 | 250MG |
€146.00 | 2023-07-11 | ||
| abcr | AB544585-500 mg |
Fmoc-D-Pro(4-N3)-OH (2R,4S); . |
2137142-63-1 | 500MG |
€251.00 | 2023-07-11 | ||
| abcr | AB544585-1 g |
Fmoc-D-Pro(4-N3)-OH (2R,4S); . |
2137142-63-1 | 1g |
€377.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | Y1239577-500mg |
(2R,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid |
2137142-63-1 | 99% (HPLC) | 500mg |
$300 | 2024-06-06 | |
| abcr | AB544585-250mg |
Fmoc-D-Pro(4-N3)-OH (2R,4S), 98%; . |
2137142-63-1 | 98% | 250mg |
€146.00 | 2025-02-19 | |
| abcr | AB544585-500mg |
Fmoc-D-Pro(4-N3)-OH (2R,4S), 98%; . |
2137142-63-1 | 98% | 500mg |
€251.00 | 2025-02-19 | |
| abcr | AB544585-1g |
Fmoc-D-Pro(4-N3)-OH (2R,4S), 98%; . |
2137142-63-1 | 98% | 1g |
€377.00 | 2025-02-19 | |
| abcr | AB544585-5g |
Fmoc-D-Pro(4-N3)-OH (2R,4S), 98%; . |
2137142-63-1 | 98% | 5g |
€1280.00 | 2025-02-19 | |
| Enamine | EN300-1268009-1.0g |
(2R,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid |
2137142-63-1 | 95% | 1g |
$0.0 | 2023-06-08 | |
| eNovation Chemicals LLC | Y1239577-100mg |
(2R,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid |
2137142-63-1 | í¦99%(HPLC) | 100mg |
$350 | 2023-05-17 |
(2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid Suppliers
(2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on (2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid
Introduction to (2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic Acid (CAS No. 2137142-63-1)
(2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid, identified by its CAS number 2137142-63-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit remarkable structural complexity and functional diversity, making it a valuable intermediate in the synthesis of biologically active agents.
The< strong> stereochemistry of (2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid is meticulously defined by its (2R,4S) configuration, which is critical for its biological activity. The presence of an azido group at the 4-position and a fluorenylmethoxycarbonyl (Fmoc) protecting group at the 1-position adds to its synthetic utility and reactivity. These functional groups make it a versatile building block for the development of novel therapeutic agents.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The< strong> pyrrolidine core of this compound is a common motif in drug design due to its ability to interact with biological targets in a specific manner. Researchers have leveraged this scaffold to develop molecules with potential applications in oncology, neurology, and infectious diseases.
One of the most compelling aspects of (2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid is its role as a key intermediate in the synthesis of more complex molecules. The azido group can be readily converted into other functional groups such as amides or alcohols, allowing for further derivatization and customization. This flexibility makes it an indispensable tool for medicinal chemists.
The< strong> fluorenylmethoxycarbonyl protecting group provides stability during synthetic transformations while also facilitating purification processes. This protective group is commonly used in peptide synthesis but has also found utility in the broader context of organic synthesis. Its presence in this compound underscores its importance as a synthetic intermediate.
Recent studies have highlighted the potential of this compound in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, researchers aim to develop treatments that can modulate these pathways effectively.
The< strong> azido group has been particularly interesting for its ability to participate in various chemical reactions, including cycloadditions and cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry and have enabled the rapid construction of complex molecular architectures. The ability to incorporate this group into a pyrrolidine scaffold opens up numerous possibilities for drug discovery.
In addition to its applications in kinase inhibition, (2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid has shown promise in other therapeutic areas. For instance, researchers have explored its potential as a precursor for the development of antiviral agents. The structural features of this compound allow it to interact with viral proteins, potentially disrupting viral replication cycles.
The< strong> stereochemical purity of this compound is another critical factor that contributes to its value in pharmaceutical research. Enantiopure compounds are often preferred in drug development due to their predictable biological activity and reduced risk of side effects. The precise stereochemistry of (2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid ensures that it can be effectively integrated into drug candidates without unwanted complications.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques and methodologies has enabled researchers to produce this molecule with remarkable precision. This level of control is essential for downstream applications where even minor impurities can significantly impact biological activity.
In conclusion, (2R,4S)-4-azido-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-2-carboxylic acid (CAS No. 2137142-63-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable intermediate for the synthesis of biologically active agents targeting various disease pathways. As research continues to advance, this compound is likely to play an increasingly important role in the development of novel therapeutics.
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